Cas no 129716-45-6 (1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-)

1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]- structure
129716-45-6 structure
Product Name:1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-
CAS No:129716-45-6
Molecular Formula:C31H33N3O2
Molecular Weight:479.61262
CID:139767
PubChem ID:131119

1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]- Properties

Names and Identifiers

    • 1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-
    • 1-[4-(6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol
    • 1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)meth...
    • MS 073
    • (2S)-1-[4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-yl]-3-(quinolin-5-yloxy)propan-2-ol
    • AC1L2YLO
    • CHEMBL292714
    • CP-117227
    • MS-073
    • SureCN8644069
    • CP-162398
    • 1-(Quinolin-5-yloxy)-3-[4-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten)-5-yl]piperazin-1-yl]-2-propanol
    • 1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-alpha-((5-quinolinyloxy)methyl)-
    • 1-(quinolin-5-yloxy)-3-(4-{tricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}piperazin-1-yl)propan-2-ol
    • SCHEMBL8644069
    • DTXSID50926468
    • Z278108194
    • EN300-6492999
    • 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol
    • 129716-45-6
    • AKOS040753152
    • 1-[4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-yl]-3-[(quinolin-5-yl)oxy]propan-2-ol
    • InChIKey: YLQSXCMKFKBZLE-UHFFFAOYSA-N
    • Inchi: InChI=1S/C31H33N3O2/c35-25(22-36-30-13-5-12-29-28(30)11-6-16-32-29)21-33-17-19-34(20-18-33)31-26-9-3-1-7-23(26)14-15-24-8-2-4-10-27(24)31/h1-13,16,25,31,35H,14-15,17-22H2
    • SMILES: OC(CN1CCN(C2C3=CC=CC=C3CCC3=CC=CC=C23)CC1)COC1=CC=CC2N=CC=CC1=2

Computed Properties

  • Exact Mass: 479.25749
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 479.257
  • Heavy Atom Count: 36
  • Complexity: 659
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.9
  • Topological Polar Surface Area: 48.8Ų

Experimental Properties

  • PSA: 48.83
  • Refractive Index: 1.653
  • Boiling Point: 672.2°C at 760 mmHg
  • Flash Point: 360.3°C
  • Density: 1.218

1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-6492999-0.05g
1-(quinolin-5-yloxy)-3-(4-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)propan-2-ol
129716-45-6 95.0%
0.05g
$800.0 2025-03-15

1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]- Related Literature

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